molecular formula C4H8F3N B11923592 (2R)-4,4,4-Trifluorobutan-2-amine

(2R)-4,4,4-Trifluorobutan-2-amine

Cat. No.: B11923592
M. Wt: 127.11 g/mol
InChI Key: HKEQNJJYWZWKMC-GSVOUGTGSA-N
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Description

(2R)-4,4,4-Trifluorobutan-2-amine: is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with an amine group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of an amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: (2R)-4,4,4-Trifluorobutan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, (2R)-4,4,4-Trifluorobutan-2-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated nature allows for the investigation of fluorine’s impact on biological systems, including enzyme interactions and metabolic pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as increased metabolic stability and improved pharmacokinetic properties.

Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-Trifluorobutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,4,4-Trifluorobutan-1-amine: Similar structure but with the amine group attached to the first carbon.

    4,4,4-Trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4,4,4-Trifluorobutan-2-one: Similar structure but with a ketone group instead of an amine group.

Uniqueness: (2R)-4,4,4-Trifluorobutan-2-amine is unique due to the specific positioning of the amine group and the stereochemistry at the second carbon. This configuration can result in distinct chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C4H8F3N

Molecular Weight

127.11 g/mol

IUPAC Name

(2R)-4,4,4-trifluorobutan-2-amine

InChI

InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1

InChI Key

HKEQNJJYWZWKMC-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CC(F)(F)F)N

Canonical SMILES

CC(CC(F)(F)F)N

Origin of Product

United States

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